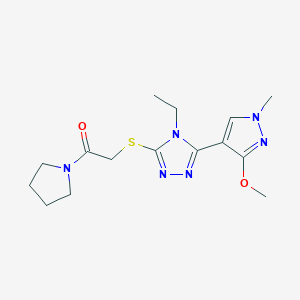

![molecular formula C16H12O4 B2582332 methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate CAS No. 79669-87-7](/img/structure/B2582332.png)

methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate

Descripción general

Descripción

“Methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate” is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.268. It is offered by various suppliers for research purposes .

Synthesis Analysis

The synthesis of benzoxepines, which includes compounds like “methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate”, has been studied extensively. A base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones provides a straightforward access to a wide range of functionalized benzoxepines . Another method involves a regioselective ring expansion concomitant with the introduction of an aryl group at position 5 via migratory insertion into a Pd carbene followed by C-C bond cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate” are not provided in the search results. Such properties would typically include melting point, boiling point, solubility in various solvents, and stability under various conditions.Aplicaciones Científicas De Investigación

Structural Chemistry and Hydrogen-Bonded Assembly

A study by Guerrero et al. (2014) explored the hydrogen-bonded assembly of benzazepine derivatives, including compounds structurally related to methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate. The research highlighted the formation of hydrogen-bonded assemblies in zero, one, two, and three dimensions, offering insights into the molecular structure and interactions of such compounds (Guerrero et al., 2014).

Photochemical and Thermal Michael Reactions

Kaneko et al. (1982) studied the photochemical and thermal Michael reactions of alcohols with methyl 2-phenyl-3, 1-benzoxazepine-5-carboxylate and its derivatives. This research provided valuable information on the stereoselective formation of Michael addition products and the interrelation between stereoisomers under different reaction conditions, which is relevant for understanding the chemical behavior of related benzoxazepine derivatives (Kaneko et al., 1982).

Synthesis and Applications in Drug Design

The synthesis and structural analysis of compounds structurally similar to this compound, such as methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, have been explored in the context of drug design and development. Irikawa et al. (1989) demonstrated the conversion of such compounds into various esters using N-bromosuccinimide, providing a foundation for further chemical modifications and applications in medicinal chemistry (Irikawa et al., 1989).

Mecanismo De Acción

The mechanism of action for “methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate” is not provided in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used.

Safety and Hazards

The Safety Data Sheet (SDS) for “methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate” provides some information on safety and hazards . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures are recommended . The compound should be handled with appropriate personal protective equipment, and any spills should be cleaned up in a manner that minimizes exposure .

Propiedades

IUPAC Name |

methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-16(18)10-6-7-14-13(8-10)15(17)12-5-3-2-4-11(12)9-20-14/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOLYPIPZRJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid](/img/structure/B2582251.png)

![2-Methoxy-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2582257.png)

![N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide](/img/structure/B2582263.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2582267.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2582268.png)

![2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2582272.png)